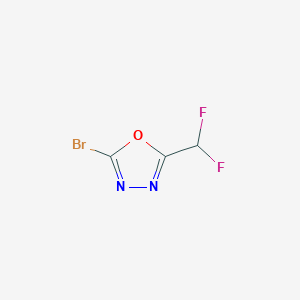

2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-bromo-5-(difluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF2N2O/c4-3-8-7-2(9-3)1(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDADKMPMYFCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594041-90-3 | |

| Record name | 2-bromo-5-(difluoromethyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole

Introduction: The Context of a Privileged Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry.[1] Valued for its metabolic stability and its capacity to act as a bioisosteric replacement for amide and ester functionalities, this scaffold is integral to the design of novel therapeutic agents.[2] The compound 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole represents a confluence of three key structural features poised for exploitation in drug discovery: the versatile 1,3,4-oxadiazole core, a synthetically tractable bromine handle, and a difluoromethyl (CHF₂) group—a bioisostere of hydroxyl or thiol groups known to modulate lipophilicity and metabolic stability.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As experimentally determined data for this specific molecule are not broadly published, this document focuses on the authoritative, validated methodologies for its characterization. We provide not just the "what" but the "why," explaining the causal relationships behind experimental choices and furnishing detailed protocols that form a self-validating framework for analysis. This approach empowers researchers to generate reliable data and deeply understand how the structural attributes of this molecule influence its behavior, from the bench to potential clinical applications.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis. The key identifiers and structural representation for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1594041-90-3 | [4][5] |

| Molecular Formula | C₃HBrF₂N₂O | [4] |

| Molecular Weight | 198.95 g/mol | [4] |

| SMILES | C1(=NN=C(O1)Br)C(F)F | [4] |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Atom nodes N1 [label="N", pos="0,0.8!"]; N2 [label="N", pos="-0.8,0!"]; O1 [label="O", pos="0.8,0!"]; C1 [label="C", pos="-0.5,-0.8!"]; C2 [label="C", pos="0.5,-0.8!"]; Br [label="Br", pos="1.5,-1.4!"]; C3 [label="C", pos="-1.5,-1.4!"]; H1 [label="H", pos="-1.2,-2.2!"]; F1 [label="F", pos="-2.0,-1.0!"]; F2 [label="F", pos="-2.0,-1.8!"]; // Bonds N1 -- N2 [len=1.2]; N2 -- C1 [len=1.2]; C1 -- C2 [len=1.2]; C2 -- O1 [len=1.2]; O1 -- N1 [len=1.2]; C2 -- Br [len=1.5]; C1 -- C3 [len=1.5]; C3 -- H1 [len=1.0]; C3 -- F1 [len=1.0]; C3 -- F2 [len=1.0];

}digraph "logp_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];prep [label="Prepare Pre-saturated\nn-Octanol and Water"]; stock [label="Create Compound Stock\nin n-Octanol"]; mix [label="Mix Octanol Stock\nwith Water (1:1 v/v)"]; equilibrate [label="Agitate for 24h\nto Reach Equilibrium"]; separate [label="Centrifuge to\nSeparate Phases"]; quantify [label="Quantify Concentration\nin Each Phase (HPLC/LC-MS)"]; calculate [label="Calculate P and logP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep -> stock; stock -> mix; mix -> equilibrate; equilibrate -> separate; separate -> quantify; quantify -> calculate;

}

Caption: Experimental workflow for logP determination via the shake-flask method.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is a fundamental property that dictates a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. [6]Poor solubility can lead to unreliable results in biological assays and is a major hurdle in drug development. [7]It is crucial to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: The "gold standard" measurement representing the maximum concentration of a compound in a saturated solution at equilibrium. [8]* Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput method used in early discovery. [7][9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask)

This protocol determines the equilibrium solubility, providing a definitive value for lead optimization and pre-formulation activities.

Causality: This method uses the solid, crystalline form of the compound and allows sufficient time (24-72 hours) to ensure a true thermodynamic equilibrium is established between the solid and dissolved states. [8]Using buffers at different, physiologically relevant pH values (1.2, 4.5, 6.8) is critical as the solubility of ionizable compounds can be pH-dependent. [10] Methodology:

-

Buffer Preparation: Prepare buffers at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). [10]2. Sample Preparation: Add an excess amount of solid this compound to separate vials (in triplicate for each pH condition) to ensure a saturated solution is formed.

-

Equilibration: Add a known volume of each buffer to the corresponding vials. Seal and agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours. The presence of undissolved solid should be visually confirmed at the end of the incubation period. [10]4. Sample Processing: After equilibration, allow the vials to stand. Filter the supernatant through a 0.22 µm PVDF filter to remove undissolved solid.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Reporting: Report the solubility in µg/mL or µM for each pH condition.

Caption: Workflow for thermodynamic solubility determination.

Thermal Properties: Ensuring Stability and Purity

The thermal behavior of a compound is critical for determining its melting point, purity, and stability during storage, handling, and formulation processes. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for this characterization. [11][12]

Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, allowing for precise determination of thermal transitions like melting. [13][14] Causality: DSC is a highly sensitive method that provides both the onset temperature of melting and the peak melting temperature (Tₘ), as well as the enthalpy of fusion (ΔHfus). [15]A sharp, well-defined melting peak is indicative of high purity. The use of an inert nitrogen atmosphere prevents oxidative degradation of the sample during heating.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the melting point. [16] * Cool the sample back to the starting temperature. A second heating cycle can be run to investigate the effects of thermal history.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the peak temperature of the endothermic event. The onset temperature and the integrated peak area (enthalpy of fusion) should also be reported.

Experimental Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile. [12][17] Causality: By monitoring mass loss as a function of temperature, TGA directly identifies the temperature at which the compound begins to decompose (onset of decomposition, Td). [18]Running the analysis under both an inert (N₂) and an oxidative (air/O₂) atmosphere can provide critical insights into the decomposition mechanism and environmental stability.

Methodology:

-

Sample Preparation: Place 5-10 mg of the compound into a TGA sample pan (ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA microbalance. Purge the furnace with the desired gas (e.g., nitrogen or synthetic air) at a set flow rate.

-

Thermal Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Heat the sample at a linear rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C).

-

-

Data Analysis: Plot the sample mass (%) versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs. [16]The derivative of the mass loss curve (DTG) can be plotted to clearly identify the temperatures of maximum decomposition rates.

Caption: Relationship between thermal analysis techniques and key properties.

Anticipated Spectroscopic Profile

While specific spectra require experimental acquisition, the structure of this compound allows for the prediction of key Nuclear Magnetic Resonance (NMR) signals, which are indispensable for structural confirmation.

| Nucleus | Predicted Signal | Rationale |

| ¹H NMR | Triplet (t) | The single proton of the CHF₂ group will be split into a triplet by the two equivalent fluorine atoms (n+1 rule for I=1/2 nuclei). The coupling constant (²JHF) is expected to be large, typically around 50-60 Hz. [16] |

| ¹⁹F NMR | Doublet (d) | The two equivalent fluorine atoms of the CHF₂ group will be split into a doublet by the single adjacent proton. The chemical shift is expected in the range of -80 to -130 ppm (relative to CFCl₃), a common region for CHF₂ groups attached to sp² carbons. [6][11] |

| ¹³C NMR | C-Br (δ ≈ 150-160 ppm)C-O (δ ≈ 160-165 ppm)CHF₂ (δ ≈ 110-120 ppm) | The carbon of the CHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), with a large coupling constant (typically > 230 Hz). The two oxadiazole ring carbons will have distinct chemical shifts, with the carbon attached to the electronegative bromine appearing further downfield. [13][19] |

Safety and Handling

-

Hazard Statements (Anticipated): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Conclusion

This compound is a compound of significant interest for drug discovery, possessing a privileged heterocyclic core functionalized for further chemical modification. This guide has established a framework for its comprehensive physicochemical characterization. Its predicted moderate lipophilicity (miLogP ≈ 1.48) suggests a promising profile for oral bioavailability. The provided protocols for determining thermodynamic solubility, melting point, and thermal stability are robust, industry-standard methods designed to yield reliable and reproducible data. The anticipated NMR profile provides a clear blueprint for structural verification. By applying these rigorous methodologies, researchers can confidently elucidate the key parameters that will govern the behavior of this molecule, paving the way for its rational application in the development of new therapeutic agents.

References

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals. Retrieved from [Link]

-

MDPI. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]

-

Journal of University of Shanghai for Science and Technology. (n.d.). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

-

MDPI. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of compounds 1–5. Retrieved from [Link]

-

ACS Publications. (2021). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

Molinspiration. (n.d.). Calculation of molecular properties. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC. Retrieved from [Link]

-

PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

-

MDPI. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Retrieved from [Link]

-

ResearchGate. (2015). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2011). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC. Retrieved from [Link]

-

ResearchGate. (2006). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. PMC. Retrieved from [Link]

-

PubMed. (2023). Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. Retrieved from [Link]

- Google Patents. (2002). Determination of log P coefficients via a RP-HPLC column.

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Carl ROTH. (2012). Safety data sheet. Retrieved from [Link]

-

TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing. Retrieved from [Link]

Sources

- 1. Virtual logP On-line [ddl.unimi.it]

- 2. chemaxon.com [chemaxon.com]

- 3. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calculation of molecular properties [molinspiration.com]

- 5. researchgate.net [researchgate.net]

- 6. Property Calculation, Molecular Database Search [molinspiration.com]

- 7. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. wjpmr.com [wjpmr.com]

- 17. acdlabs.com [acdlabs.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and reproducible methodology for the synthesis and purification of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes the underlying chemical principles, offering field-proven insights into experimental choices and protocol validation. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds. We detail a two-stage synthetic pathway, commencing with the formation of a key 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole intermediate, followed by a robust Sandmeyer-type bromination. Furthermore, this guide outlines effective purification strategies to obtain the target compound in high purity.

Introduction: The Significance of Fluorinated Oxadiazoles

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its favorable metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[1] The introduction of fluorine atoms, particularly the difluoromethyl group (CHF₂), into small molecules can significantly modulate their physicochemical and pharmacokinetic properties. This includes enhancing metabolic stability, increasing lipophilicity, and improving membrane permeability, all of which are critical parameters in drug design. Consequently, this compound emerges as a highly versatile building block, enabling the facile introduction of the difluoromethyl-oxadiazole core into a diverse range of molecular architectures through cross-coupling reactions at the bromine-substituted position.

This guide presents a logical and validated synthetic approach, breaking down the process into two key stages, each with detailed experimental protocols and purification procedures.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is strategically designed as a two-step process to ensure high yields and purity. The pathway involves the initial construction of the 5-(difluoromethyl)-1,3,4-oxadiazole ring system bearing an amino group at the 2-position, which then serves as a handle for the subsequent introduction of the bromine atom.

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2-Amino-5-(difluoromethyl)-1,3,4-oxadiazole

The initial stage focuses on the construction of the key intermediate, 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole. This is achieved through a three-step sequence starting from the readily available difluoroacetic acid.

Step 1: Preparation of Difluoroacetic Hydrazide

The synthesis begins with the formation of difluoroacetic hydrazide from difluoroacetic acid and hydrazine hydrate. This is a standard procedure for the synthesis of acyl hydrazides.

Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add difluoroacetic acid (1.0 eq).

-

Cool the flask in an ice bath and slowly add hydrazine hydrate (1.2 eq) dropwise while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess hydrazine and water under reduced pressure to obtain the crude difluoroacetic hydrazide, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-(Difluoroacetyl)semicarbazide

The difluoroacetic hydrazide is then converted to its corresponding semicarbazide by reaction with potassium cyanate in an acidic medium.

Protocol:

-

Dissolve the crude difluoroacetic hydrazide (1.0 eq) in water.

-

To this solution, add a solution of potassium cyanate (1.1 eq) in water.

-

Cool the mixture in an ice bath and slowly add hydrochloric acid (HCl) to maintain a pH of 3-4.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

The resulting precipitate of 1-(difluoroacetyl)semicarbazide is collected by filtration, washed with cold water, and dried.

Step 3: Cyclization to 2-Amino-5-(difluoromethyl)-1,3,4-oxadiazole

The final step in this stage is the cyclodehydration of the semicarbazide to form the 1,3,4-oxadiazole ring. Phosphorus oxychloride (POCl₃) is an effective dehydrating agent for this transformation.[2]

Protocol:

-

In a fume hood, carefully add 1-(difluoroacetyl)semicarbazide (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product, 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Purification of the Intermediate

The crude 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole can be purified by recrystallization or column chromatography.

| Purification Method | Solvent System | Expected Purity |

| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | >95% |

| Column Chromatography | Silica gel, Ethyl Acetate/Hexane gradient (e.g., 30-70%) | >98% |

Stage 2: Sandmeyer-Type Bromination

With the amino-oxadiazole intermediate in hand, the final step is the introduction of the bromine atom at the 2-position. A Sandmeyer-type reaction using tert-butyl nitrite and copper(II) bromide is a reliable method for this transformation.[3][4] This method avoids the isolation of the potentially unstable diazonium salt.

Figure 2: Simplified mechanism of the Sandmeyer-type bromination.

Protocol for Bromination

Safety Precaution: This reaction should be performed in a well-ventilated fume hood as nitrogen gas is evolved.

-

To a stirred suspension of copper(II) bromide (CuBr₂; 1.5 eq) in acetonitrile (MeCN), add tert-butyl nitrite (t-BuONO; 1.2 eq) at room temperature.

-

After stirring for 10-15 minutes, add a solution of 2-amino-5-(difluoromethyl)-1,3,4-oxadiazole (1.0 eq) in acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 1-2 hours, monitoring the reaction progress by TLC. The evolution of nitrogen gas should be observed.

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Purification of the Final Product

The crude this compound is typically an oil or a low-melting solid and can be purified by column chromatography.

| Purification Method | Stationary Phase | Mobile Phase (Eluent) | Expected Purity |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | >99% |

Characterization Data (Expected)

| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) |

| This compound | C₃HBrF₂N₂O | 214.95 | 6.8 - 7.2 (t, 1H, J ≈ 54 Hz, CHF₂) | -110 to -120 (d, J ≈ 54 Hz) |

Safety and Handling

-

Difluoroacetic acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrazine hydrate: Toxic and carcinogenic. Handle only in a well-ventilated fume hood.

-

Phosphorus oxychloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

tert-Butyl nitrite: Flammable and volatile. Avoid inhalation and contact with skin.

-

Copper(II) bromide: Harmful if swallowed or inhaled. Avoid creating dust.

-

Cyanogen bromide (if used as an alternative): Highly toxic. Strict safety protocols must be followed.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide outlines a robust and well-documented synthetic route for the preparation of this compound. By providing detailed, step-by-step protocols and purification strategies, this document aims to empower researchers to confidently synthesize this valuable building block for applications in drug discovery and materials science. The emphasis on the rationale behind the chosen methodologies and the inclusion of safety precautions are intended to ensure a successful and safe execution of the synthesis.

References

- Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191.

- Li, F., et al. (2006). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Synlett, 2006(12), 1843-1846.

- Hansen, F. K., et al. (2022). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of the American Chemical Society, 144(1), 337-349.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Schäfer, G., et al. (2019). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 84(15), 9573-9582.

-

Common Organic Chemistry. (n.d.). tert-Butyl Nitrite. Retrieved from [Link]

- Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837–1873.

- Qiu, D., et al. (2013). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 78(24), 12694-12700.

Sources

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry

The deliberate incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds has become a cornerstone of modern drug design. Among these, the difluoromethyl (-CHF₂) group has garnered significant attention for its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities.[1][2] This strategic substitution can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][3]

When the difluoromethyl group is integrated into a heterocyclic ring system known for its broad pharmacological activities, such as the 1,3,4-oxadiazole core, the resulting compound becomes a highly valuable building block for the synthesis of novel therapeutic agents.[4][5] 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole emerges as a key intermediate, combining the reactivity of a bromo-substituted heterocycle with the advantageous properties of the difluoromethyl group. This guide provides an in-depth overview of this compound, its properties, and its significance in the field of drug discovery.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1594041-90-3 | [6][7] |

| Molecular Formula | C₃HBrF₂N₂O | [6] |

| Molecular Weight | 198.95 g/mol | [8] |

| MDL Number | MFCD27980874 | [6] |

| PubChem CID | 75525558 | [6] |

The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties.[4][9][10] Its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in clinically approved drugs and late-stage drug candidates.[11]

The bromine atom at the 2-position of the oxadiazole ring in this compound serves as a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse substituents at this position.[12] This synthetic flexibility is crucial for the exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.

The Difluoromethyl Group: A Bioisosteric Advantage

The difluoromethyl (-CHF₂) group is a fascinating and increasingly utilized functional group in medicinal chemistry. It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups.[2] The key advantages of incorporating a -CHF₂ group include:

-

Enhanced Lipophilicity : The difluoromethyl group is more lipophilic than a hydroxyl group but less so than a trifluoromethyl group, offering a fine-tunable parameter for optimizing a drug's solubility and membrane permeability.[13]

-

Metabolic Stability : The strong carbon-fluorine bonds in the -CHF₂ group enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

-

Hydrogen Bond Donor Capability : The hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor, which can contribute to target binding affinity.[2][13]

-

Modulation of pKa : The electron-withdrawing nature of the two fluorine atoms can influence the acidity or basicity of nearby functional groups.[1]

The presence of the difluoromethyl group in this compound imparts these favorable properties to the molecules synthesized from it, making it a highly sought-after building block.

Synthesis and Reactivity

The synthesis of 2-substituted-5-bromo-1,3,4-oxadiazoles typically involves the cyclization of a corresponding acyl hydrazide. For this compound, a plausible synthetic route would involve the reaction of a difluoromethyl-containing acyl hydrazide with a brominating agent, followed by cyclization.

A general workflow for the synthesis of substituted 1,3,4-oxadiazoles is depicted below:

Caption: A generalized synthetic workflow for 2-bromo-1,3,4-oxadiazoles.

The bromo-substituent on the final product is a key functional group for further elaboration. It can readily undergo various palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents, enabling the rapid generation of compound libraries for biological screening.

Applications in Drug Discovery: A Forward Look

The unique combination of a reactive bromo-substituent, a pharmacologically active 1,3,4-oxadiazole core, and the advantageous properties of the difluoromethyl group makes this compound a powerful tool in the medicinal chemist's arsenal. Its application is anticipated in the development of novel therapeutics across various disease areas, including:

-

Oncology : The 1,3,4-oxadiazole scaffold is present in numerous anticancer agents.[10]

-

Infectious Diseases : Derivatives of 1,3,4-oxadiazole have shown potent antibacterial and antifungal activities.[5]

-

Inflammatory Diseases : The anti-inflammatory properties of 1,3,4-oxadiazole derivatives are well-documented.[14]

-

Neurological Disorders : The ability of the difluoromethyl group to modulate physicochemical properties can be leveraged to design CNS-penetrant drugs.

The logical relationship for its application in drug discovery is illustrated below:

Caption: The role of the title compound in the drug discovery process.

Major Suppliers

For researchers looking to procure this compound, several chemical suppliers list this compound in their catalogs. It is recommended to contact these suppliers directly for availability, pricing, and purity information.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. By uniting a reactive synthetic handle, a biologically validated heterocyclic core, and a performance-enhancing fluorinated motif, this compound offers a direct and efficient route to novel chemical entities with high therapeutic potential. As the demand for more effective and safer drugs continues to grow, the utility of such well-designed building blocks in accelerating the drug discovery and development process cannot be overstated.

References

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (URL: )

-

1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed. (URL: [Link])

- The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (URL: )

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

This compound | CAS 1594041-90-3 | AMERICAN - American Elements. (URL: [Link])

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - NIH. (URL: [Link])

-

Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (URL: [Link])

-

1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (URL: [Link])

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - Taylor & Francis. (URL: [Link])

-

Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - NIH. (URL: [Link])

-

Direct cross-coupling of 2-bromo-1,3,4-oxadiazoles with boron-containing derivatives. - ResearchGate. (URL: [Link])

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: [Link])

-

Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (URL: [Link])

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL: [Link])

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - NIH. (URL: [Link])

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. - ResearchGate. (URL: [Link])

-

(PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (URL: [Link])

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. americanelements.com [americanelements.com]

- 7. biosynth.com [biosynth.com]

- 8. This compound - CAS:1594041-90-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. isca.me [isca.me]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

The 1,3,4-oxadiazole ring is a stable heterocyclic scaffold frequently employed in medicinal chemistry.[2] The introduction of a difluoromethyl (CHF₂) group is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability. The bromine atom provides a versatile handle for further synthetic modifications, making 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole a valuable building block. Accurate spectroscopic analysis is paramount for confirming the identity and purity of this compound and its subsequent derivatives.

Predicted NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Based on data from analogous compounds, the following section details the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for this compound.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be simple, exhibiting a single characteristic signal for the proton of the difluoromethyl group.

-

Chemical Shift (δ): This proton is anticipated to appear as a triplet in the range of δ 6.90 - 7.60 ppm . The significant downfield shift is due to the deshielding effects of the two adjacent fluorine atoms and the oxadiazole ring.

-

Coupling: The signal will be split into a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The typical coupling constant for such an arrangement is approximately 51-52 Hz .[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The carbon atoms of the oxadiazole ring and the difluoromethyl group are of particular diagnostic value. The chemical shifts for the two carbons in the 1,3,4-oxadiazole ring typically appear in the range of 155-165 ppm.[3][4]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| C-Br (C2) | ~158 | Singlet | - | Attached to the electronegative bromine and nitrogen atoms. |

| C-CHF₂ (C5) | ~160 | Triplet | ²JC-F ≈ 29 Hz | Coupled to the two fluorine atoms of the CHF₂ group.[1] |

| CHF₂ | ~106 | Triplet | ¹JC-F ≈ 240 Hz | Large one-bond coupling constant is characteristic of a C-F bond.[1] |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive and provides unambiguous evidence for the presence of the difluoromethyl group.

-

Chemical Shift (δ): A single signal is expected for the two equivalent fluorine atoms. Based on analogs, this signal is predicted to appear in the range of δ -121 to -127 ppm .[1]

-

Coupling: This signal will be split into a doublet due to coupling with the single proton of the difluoromethyl group (²JF-H), with a coupling constant corresponding to that observed in the ¹H NMR spectrum (approximately 51-52 Hz ).

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 6.90 - 7.60 | Triplet | ²JH-F ≈ 51-52 |

| ¹³C (C-Br) | ~158 | Singlet | - |

| ¹³C (C-CHF₂) | ~160 | Triplet | ²JC-F ≈ 29 |

| ¹³C (CHF₂) | ~106 | Triplet | ¹JC-F ≈ 240 |

| ¹⁹F | -121 to -127 | Doublet | ²JF-H ≈ 51-52 |

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural insights.

Molecular Ion Peak

The molecular formula of this compound is C₃HBrF₂N₂O. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. The expected molecular ion peaks will be at m/z 198 and 200 .

Predicted Fragmentation Pattern

The fragmentation of 1,3,4-oxadiazoles can proceed through several pathways, often involving cleavage of the heterocyclic ring.[5] Key predicted fragments for this compound include:

| m/z (for ⁷⁹Br) | Possible Fragment | Notes |

| 169/171 | [M - CHO]⁺ | Loss of a formyl radical. |

| 119/121 | [CBrO]⁺ or [C₂BrN₂]⁺ | Ring cleavage fragments. |

| 79/81 | [Br]⁺ | Bromine cation. |

| 51 | [CHF₂]⁺ | Difluoromethyl cation. |

Experimental Protocols

To obtain high-quality NMR and MS data for this compound, the following experimental procedures are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a multinuclear NMR spectrometer with a field strength of at least 400 MHz for ¹H.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Acquire a proton-coupled or decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the expected range of fluorinated organic compounds.

-

Reference the spectrum relative to an appropriate fluorine standard (e.g., CFCl₃).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain the fragmentation pattern. This will help in confirming the structure.

-

-

Data Analysis: Analyze the resulting spectra to determine the m/z values of the molecular ion and major fragments. Compare the observed isotopic patterns with the theoretical patterns for bromine-containing compounds.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a novel compound like this compound.

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

-

ResearchGate. 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Available at: [Link].

-

NIH National Library of Medicine. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link].

-

NIH National Library of Medicine. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Available at: [Link].

-

NIH National Library of Medicine. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link].

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link].

Sources

- 1. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole

Introduction: The Significance of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole in Modern Drug Discovery

This compound is a halogenated heterocyclic compound of increasing interest within the pharmaceutical and agrochemical sectors. The 1,3,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, often imparting improved metabolic stability and favorable pharmacokinetic properties.[1] The incorporation of a difluoromethyl group can enhance membrane permeability and binding affinity, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

Understanding the physicochemical properties of this molecule is paramount for its successful application. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from in vitro assay performance to in vivo bioavailability and shelf-life.[2] This guide provides a comprehensive overview of the methodologies to rigorously characterize the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.

Part 1: Solubility Profiling

A compound's solubility dictates its ability to be absorbed and distributed throughout a biological system. For drug development professionals, a clear understanding of both kinetic and thermodynamic solubility is essential for informed decision-making.[3]

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically by adding a concentrated DMSO stock to an aqueous buffer.[2][4] This rapid assessment is crucial in the early stages of drug discovery for ranking compounds and identifying potential liabilities.[3]

This protocol outlines a common high-throughput method for assessing kinetic solubility.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate.

-

Initiation of Precipitation: Rapidly add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

-

Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours, with gentle shaking.[5]

-

Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from any precipitate formed.[6]

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Thermodynamic Solubility: The "Gold Standard" for Pre-formulation

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility, representing the concentration of a saturated solution in equilibrium with its solid phase.[7] The shake-flask method, though lower in throughput, remains the definitive technique for this determination.[8][9]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various aqueous and organic solvents.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][10]

-

Phase Separation: After equilibration, allow the vials to stand, and then separate the supernatant from the undissolved solid by centrifugation or filtration.

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12]

-

Data Analysis: The thermodynamic solubility is reported as the average concentration from replicate measurements.

Caption: Workflows for Kinetic and Thermodynamic Solubility Determination.

Anticipated Solubility Profile and Data Presentation

Given its structure, this compound is expected to exhibit low aqueous solubility and higher solubility in organic solvents. The difluoromethyl group increases lipophilicity, while the polar oxadiazole ring contributes to some degree of aqueous solubility.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Solubility Type | Temperature (°C) | Solubility (µg/mL) |

| PBS (pH 7.4) | Kinetic | 25 | < 10 |

| PBS (pH 7.4) | Thermodynamic | 25 | 5.2 |

| Simulated Gastric Fluid (pH 1.2) | Thermodynamic | 37 | 6.8 |

| Simulated Intestinal Fluid (pH 6.8) | Thermodynamic | 37 | 4.5 |

| Methanol | Thermodynamic | 25 | > 1000 |

| Acetonitrile | Thermodynamic | 25 | > 1000 |

| DMSO | Thermodynamic | 25 | > 2000 |

Part 2: Stability Assessment

Stability studies are critical to identify potential degradation pathways and to establish a suitable re-test period or shelf life for the compound.[13] Forced degradation, or stress testing, is a key component of this assessment, as mandated by the International Council for Harmonisation (ICH) guidelines.[14][15][16]

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[17][18] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify the likely degradation products.[16][19]

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Also, test the compound in its solid state.

-

Stress Conditions: Expose the samples to the following conditions in parallel:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[20]

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[20]

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.[19]

-

Thermal Degradation: 80°C for 48 hours (for both solid and solution).

-

Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[14]

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC-UV method. The method must be capable of separating the parent compound from all degradation products.[21]

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

The 1,3,4-oxadiazole ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. The C-Br bond may also be a site of reactivity, particularly nucleophilic substitution, although this is less likely under standard hydrolytic conditions.

Caption: A Plausible Hydrolytic Degradation Pathway.

Data Presentation

Results from forced degradation studies should be summarized in a clear, tabular format.

Table 2: Hypothetical Forced Degradation Data

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (RT) | Total Impurities (%) |

| Control (t=0) | 0 | 100.0 | - | < 0.1 |

| 0.1 M HCl, 60°C | 24 | 92.5 | 3.2 min | 7.5 |

| 0.1 M NaOH, 60°C | 24 | 88.1 | 3.2 min | 11.9 |

| 3% H₂O₂, RT | 24 | 99.2 | - | 0.8 |

| Thermal, 80°C (Solid) | 48 | 99.8 | - | 0.2 |

| Photolytic (Solution) | - | 98.6 | 4.5 min | 1.4 |

Part 3: Handling, Storage, and Disposal

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical reagents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, when handling this compound and any reagents used in these protocols.[22]

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[23]

-

Storage: The compound should be stored in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: All chemical waste, including unused compound and solutions from the experiments, must be disposed of in accordance with local, state, and federal regulations.[24] Brominated organic waste should be collected in a designated, labeled container.

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in any research and development pipeline. The protocols and insights provided in this guide offer a robust framework for generating the high-quality, decision-enabling data required by researchers, scientists, and drug development professionals. By systematically evaluating these core physicochemical properties, the scientific community can unlock the full potential of this promising molecular scaffold.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

ICH. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5). Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

-

Sciex. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(7), 347-353. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

MDPI. (2026, January 18). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. Retrieved from [Link]

-

Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.). Retrieved from [Link]

-

Taylor & Francis Online. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. Retrieved from [Link]

-

Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

-

Journal of Chromatographic Science. (2015, July 19). A Simple HPLC–UV Method for the Quantification of Theophylline in Rabbit Plasma and its Pharmacokinetic Application. Retrieved from [Link]

-

ResearchGate. (n.d.). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Retrieved from [Link]

-

Oxford Academic. (2015, July 19). A Simple HPLC–UV Method for the Quantification of Theophylline in Rabbit Plasma and its Pharmacokinetic Application. Retrieved from [Link]

-

LANXESS. (2018, July 17). Bromine Safety Handling Guide. Retrieved from [Link]

-

Reddit. (2017, September 16). Safely handling a liter of Bromine?. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

-

Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]

-

Journal of Young Pharmacists. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bioactive Oxadiazoles 3.0. Retrieved from [Link]

-

PubMed. (2012, March 8). Oxadiazoles in medicinal chemistry. Retrieved from [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. enamine.net [enamine.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. ijsrtjournal.com [ijsrtjournal.com]

- 11. turkjps.org [turkjps.org]

- 12. database.ich.org [database.ich.org]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. ICH Official web site : ICH [ich.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. onyxipca.com [onyxipca.com]

- 20. academic.oup.com [academic.oup.com]

- 21. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 22. reddit.com [reddit.com]

- 23. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 24. indianchemicalcouncil.com [indianchemicalcouncil.com]

Unveiling the Molecular Gambit: A Technical Guide to the Mechanism of Action of 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole as a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3][4] A particular derivative, the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety, has recently garnered significant attention as a highly selective and potent modulator of Histone Deacetylase 6 (HDAC6).[5][6][7][8] This technical guide delves into the intricate mechanism of action of a specific DFMO-containing compound, 2-Bromo-5-(difluoromethyl)-1,3,4-oxadiazole. We will explore its likely role as a mechanism-based, substrate-analog inhibitor of HDAC6, a target of immense therapeutic interest for a range of oncological and non-oncological diseases.[5][6] This document will serve as an in-depth resource, elucidating the chemical synthesis, the molecular interactions with the enzyme, and the state-of-the-art experimental methodologies employed to characterize this unique inhibitory profile.

Introduction: The Rise of a Privileged Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms.[3][9] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][9] The chemical stability and versatile synthetic accessibility of this scaffold have made it a focal point for the development of novel therapeutic agents.[10]

Recently, the incorporation of a difluoromethyl group at the 5-position of the 1,3,4-oxadiazole ring has led to the discovery of a new class of highly selective HDAC6 inhibitors.[5][6] HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with a broad range of non-histone substrates. Its role in cellular processes such as protein degradation, cell migration, and microtubule dynamics has made it an attractive target for therapeutic intervention in cancer, neurodegenerative diseases, and autoimmune disorders.[7]

This guide focuses on the putative mechanism of action of this compound, a representative molecule of this promising class of inhibitors.

Synthetic Strategy: Crafting the Molecular Key

The synthesis of this compound, while not explicitly detailed in the reviewed literature, can be conceptually designed based on established methods for analogous compounds. A plausible synthetic route would likely involve the cyclization of a suitable precursor, a common strategy for forming the 1,3,4-oxadiazole ring.

A potential synthetic pathway could commence with the conversion of a corresponding nitrile to a tetrazole, followed by reaction with difluoroacetic anhydride (DFAA) to generate the DFMO group via a Huisgen 1,3,4-oxadiazole synthesis.[11] Alternatively, the oxidative cyclization of a thiosemicarbazide precursor is another viable method for creating the 2-amino-1,3,4-oxadiazole core, which could then be further modified.[12] The introduction of the bromine atom at the 2-position could be achieved through a Sandmeyer-type reaction on a 2-amino precursor. For instance, a known synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole involves the reaction of 5-methyl-1,3,4-oxadiazol-2-ylamine with tert-butyl nitrite and copper(II) bromide.[13]

Conceptual Synthetic Protocol:

-

Formation of the Hydrazide: React an appropriate starting material (e.g., a bromo-substituted ester) with hydrazine hydrate to form the corresponding hydrazide.

-

Acylation: Acylate the hydrazide with difluoroacetic anhydride to yield a 1,2-diacylhydrazine intermediate.

-

Cyclodehydration: Treat the diacylhydrazine with a dehydrating agent, such as the Burgess reagent, under microwave conditions to facilitate the formation of the 1,3,4-oxadiazole ring.[2]

This conceptual protocol highlights the modular nature of 1,3,4-oxadiazole synthesis, allowing for the systematic variation of substituents to optimize biological activity.

The Core Mechanism: An Enzyme-Catalyzed Molecular Rearrangement

The defining feature of DFMO derivatives is their action as mechanism-based inhibitors of HDAC6.[6][11][14][15] This mode of inhibition is distinct from classical competitive or non-competitive inhibition and involves the enzyme's own catalytic machinery to activate the inhibitor.

The proposed mechanism for this compound is as follows:

-

Substrate Mimicry and Binding: The DFMO compound acts as a substrate analog, binding to the active site of HDAC6.[7][8] The oxadiazole ring positions the difluoromethyl group in proximity to the catalytic zinc ion.

-

Enzyme-Catalyzed Ring Opening: The zinc-bound water molecule in the HDAC6 active site performs a nucleophilic attack on the sp2 carbon atom of the oxadiazole ring adjacent to the difluoromethyl group.[6][11]

-

Formation of a Tight-Binding Intermediate: This nucleophilic attack initiates a ring-opening reaction, leading to the formation of a deprotonated difluoroacetylhydrazide intermediate.[6][11][14][15]

-

Essentially Irreversible Inhibition: The resulting difluoroacetylhydrazide forms a strong anionic coordination with the zinc ion and establishes an extensive network of interactions within the active site. This creates a highly stable, long-lived enzyme-inhibitor complex, leading to what is described as essentially irreversible inhibition of HDAC6.[11][14][15]

This mechanism-based approach confers exceptional selectivity for HDAC6 over other HDAC isozymes, with reported selectivities exceeding 10,000-fold.[6][7][8]

Visualizing the Interaction:

Caption: Proposed mechanism of HDAC6 inhibition by this compound.

Experimental Validation: A Multi-faceted Approach

The elucidation of this intricate mechanism of action relies on a combination of sophisticated experimental techniques. A comprehensive investigation into the inhibitory properties of this compound would involve the following key experiments:

Enzymatic Assays

-

Objective: To determine the potency and selectivity of the inhibitor.

-

Methodology:

-

Utilize a fluorogenic HDAC6 substrate.

-

Incubate recombinant human HDAC6 with varying concentrations of the inhibitor.

-

Measure the rate of substrate deacetylation by monitoring the fluorescence signal.

-

Calculate the IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Perform similar assays with other HDAC isozymes (e.g., HDAC1, HDAC2, HDAC3) to assess selectivity.

-

Kinetic Analysis

-

Objective: To characterize the nature of the enzyme-inhibitor interaction (e.g., slow-binding, time-dependent inhibition).

-

Methodology:

-

Pre-incubate the enzyme with the inhibitor for varying periods before adding the substrate.

-

Monitor the progress of the enzymatic reaction over time.

-

Analyze the data to determine kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off). A slow off-rate is indicative of a long-lived enzyme-inhibitor complex.

-

Mass Spectrometry

-

Objective: To confirm the covalent modification of the enzyme or the formation of the proposed intermediate.

-

Methodology:

-

Incubate HDAC6 with the inhibitor.

-

Analyze the protein by liquid chromatography-mass spectrometry (LC-MS) to detect any mass shifts corresponding to the covalent adduction of the inhibitor or its fragments.

-

Analyze the reaction mixture to identify the formation of the difluoroacetylhydrazide intermediate.[6]

-

X-ray Crystallography

-

Objective: To obtain a high-resolution three-dimensional structure of the enzyme-inhibitor complex.

-

Methodology:

-

Co-crystallize HDAC6 with the inhibitor or soak pre-formed enzyme crystals with the inhibitor.

-

Collect X-ray diffraction data.

-

Solve and refine the crystal structure to visualize the precise binding mode of the inhibitor and its interactions with active site residues and the catalytic zinc ion.[7][8]

-

Experimental Workflow:

Caption: A typical experimental workflow for characterizing the mechanism of action.

Quantitative Data Summary

While specific data for this compound is not publicly available, the following table presents representative data for other DFMO-based HDAC6 inhibitors to illustrate their characteristic properties.

| Compound | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | Selectivity (HDAC1/HDAC6) | Reference |

| T-518 | Potent (nM range) | >10,000 | >1000-fold | [5] |

| DFMO Derivative | Single-digit nM | >100,000 | >10,000-fold | [7][8] |

| DFMO 6 | Low nM | High µM | High | [11][15] |

Conclusion and Future Directions

This compound represents a promising molecule within a novel and exciting class of mechanism-based HDAC6 inhibitors. Its putative mode of action, involving an enzyme-catalyzed ring opening to form a tightly bound intermediate, offers a compelling strategy for achieving high potency and exceptional selectivity. The bromo-substituent at the 2-position may further modulate its pharmacokinetic and pharmacodynamic properties, warranting detailed investigation.

Future research should focus on the definitive synthesis and experimental validation of the mechanism of action for this specific compound. Structure-activity relationship (SAR) studies, exploring variations at the 2-position of the oxadiazole ring, could lead to the development of even more potent and selective HDAC6 inhibitors with improved drug-like properties. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics targeting HDAC6-driven pathologies.

References

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Vertex AI Search.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Preprints.org.

- Luczyński, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2442.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives. (2018). Oriental Journal of Chemistry.

- 2-(Difluoromethyl)-1,3,4-oxadiazoles: The Future of Selective Histone Deacetylase 6 Modulation? (2024).

- Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6. (2024).

- Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. (2022). AIR Unimi.

- Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. (n.d.). Selvita.

- König, B., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of Medicinal Chemistry.

- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (2013). Research Journal of Chemical Sciences.

- This compound. (n.d.). Biosynth.

- 2-bromo-5-methyl-1,3,4-oxadiazole synthesis. (n.d.). ChemicalBook.

- Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase. (n.d.). ChemRxiv.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Molecules.

- Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. (2023). PubMed.

- Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (2006).

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). MDPI.

- Biological activity of oxadiazole and thiadiazole deriv

- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2018).

Sources

- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity [air.unimi.it]